

Spectroscopic Profile of 4-Cyclopentyl-1H-pyrazole: A Technical Guide

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Compound of Interest

Compound Name: 4-cyclopentyl-1H-Pyrazole

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for the compound **4-cyclopentyl-1H-pyrazole** (CAS No. 90253-22-8). Due to the limited availability of published experimental spectra for this specific molecule, this document presents predicted data based on the established spectroscopic characteristics of the pyrazole moiety and the cyclopentyl substituent. It also outlines standardized experimental protocols for obtaining Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, which are crucial for the synthesis and characterization of novel chemical entities in drug discovery and development.

Predicted Spectroscopic Data

The following tables summarize the anticipated quantitative data for **4-cyclopentyl-1H-pyrazole**. These predictions are derived from the analysis of the individual components of the molecule and data from closely related structures.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment	Notes
~12.5	br s	1H	N-H	Chemical shift can be highly variable depending on concentration and solvent.
~7.5	s	2H	H-3, H-5	Due to tautomerism, the protons at positions 3 and 5 are expected to be equivalent.
~2.9	p	1H	CH (cyclopentyl)	Methine proton of the cyclopentyl group.
~1.8-1.9	m	2H	CH ₂ (cyclopentyl)	
~1.6-1.7	m	2H	CH ₂ (cyclopentyl)	
~1.5-1.6	m	4H	CH ₂ (cyclopentyl)	

Note: Predicted chemical shifts are based on the known spectrum of pyrazole and typical shifts for a cyclopentyl group.[\[1\]](#)[\[2\]](#)

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ) ppm	Assignment	Notes
~135	C-3, C-5	Due to tautomerism, the carbons at positions 3 and 5 are expected to be equivalent.
~120	C-4	Carbon bearing the cyclopentyl group.
~35	CH (cyclopentyl)	Methine carbon of the cyclopentyl group.
~33	CH ₂ (cyclopentyl)	
~25	CH ₂ (cyclopentyl)	

Note: Predicted chemical shifts are based on known data for pyrazole and its derivatives, as well as cyclopentane.[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)

Table 3: Predicted IR Spectroscopy Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
3150-3100	Medium, Broad	N-H stretch
3050-3000	Weak	C-H stretch (aromatic)
2950-2850	Strong	C-H stretch (aliphatic)
~1550	Medium	C=N stretch
~1480	Medium	C=C stretch
~1450	Medium	CH ₂ bend (cyclopentyl)

Note: Predicted absorption frequencies are based on the characteristic vibrations of pyrazole and cyclopentyl functional groups.[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/z	Relative Intensity	Assignment
136	High	[M] ⁺ (Molecular Ion)
108	Medium	[M - C ₂ H ₄] ⁺
95	Medium	[M - C ₃ H ₅] ⁺
68	High	[Pyrazole] ⁺
67	Medium	[Cyclopentyl] ⁺

Note: The fragmentation pattern is predicted based on the general fragmentation of pyrazoles and alkyl-substituted aromatic compounds.[\[11\]](#)[\[12\]](#)[\[13\]](#)

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for a compound such as **4-cyclopentyl-1H-pyrazole**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon skeleton of the molecule.

Instrumentation: A 500 MHz NMR spectrometer.[\[14\]](#)

Procedure:

- Sample Preparation: Dissolve approximately 5-10 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
[\[15\]](#)
- ¹H NMR Acquisition:
 - Acquire the spectrum at 298 K.
 - Use a standard pulse sequence with a 30° pulse angle and a relaxation delay of 1 second.
[\[16\]](#)
 - Collect 16 scans.

- ^{13}C NMR Acquisition:
 - Acquire the spectrum using a proton-decoupled pulse sequence.[\[17\]](#)
 - Use a 45° pulse angle and a relaxation delay of 2 seconds.
 - Collect 1024 scans.
- Data Processing: Process the acquired Free Induction Decays (FIDs) with an exponential window function and Fourier transform. Phase and baseline correct the resulting spectra. Calibrate the chemical shifts to the TMS signal (0.00 ppm).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.[\[18\]](#)[\[19\]](#)

Procedure:

- Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.[\[20\]](#)
- Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal, ensuring complete coverage.[\[21\]](#)
- Spectrum Acquisition: Acquire the sample spectrum over a range of $4000\text{--}400\text{ cm}^{-1}$ with a resolution of 4 cm^{-1} . Co-add 32 scans to improve the signal-to-noise ratio.
- Data Processing: The final spectrum is presented as a plot of transmittance versus wavenumber.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

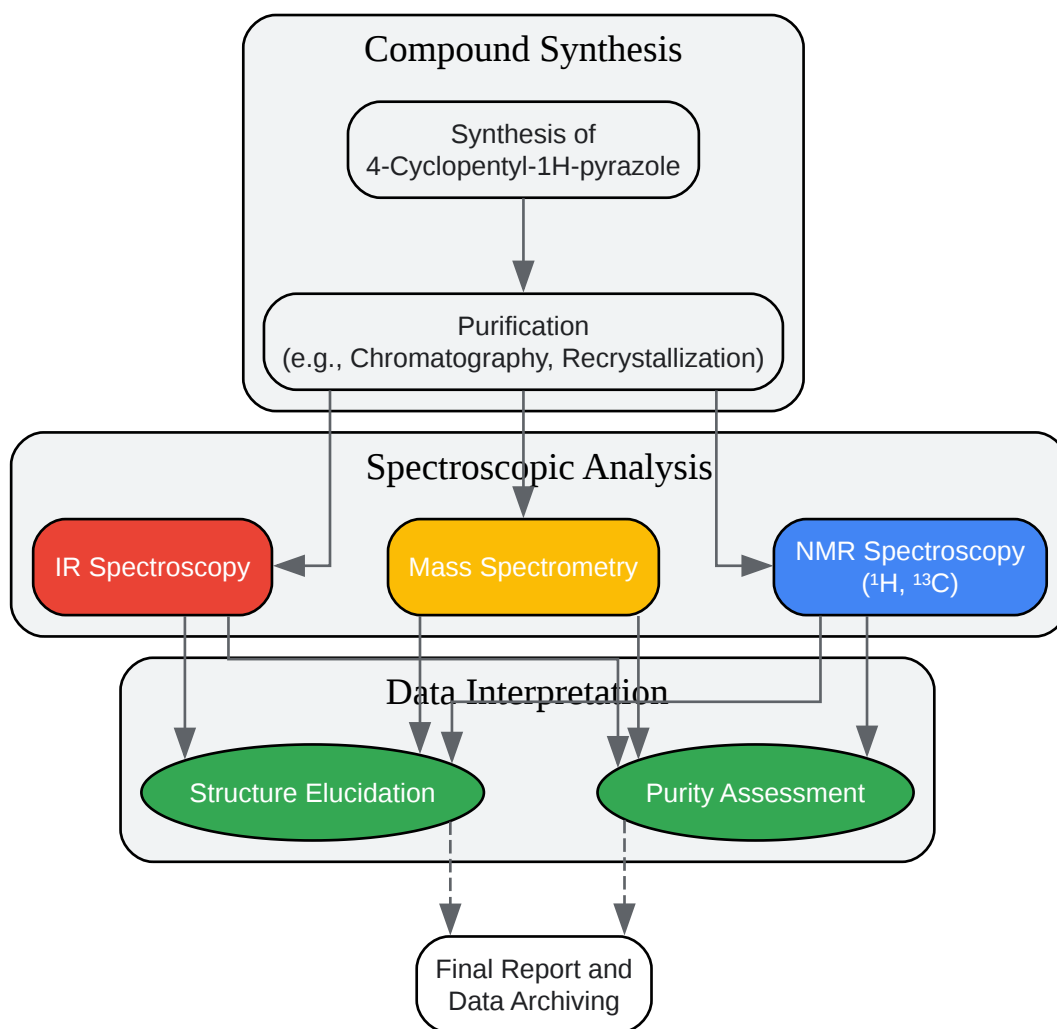
Instrumentation: A mass spectrometer with an Electron Ionization (EI) source.[\[22\]](#)[\[23\]](#)

Procedure:

- **Sample Introduction:** Introduce a small amount of the sample into the ion source, typically via a direct insertion probe or after separation by gas chromatography.
- **Ionization:** Bombard the sample with electrons at a standard energy of 70 eV to induce ionization and fragmentation.^{[24][25][26]}
- **Mass Analysis:** Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).
- **Detection:** Detect the ions and generate a mass spectrum, which is a plot of relative ion abundance versus m/z .

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized chemical compound.



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Caption: Workflow for Spectroscopic Analysis.

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